Nickel arsenide

Electrocatalysis Hydrogen Evolution Reaction Water Splitting

Nickel arsenide (NiAs, CAS 1303-13-5) is the prototype compound of the NiAs-type (B8₁) hexagonal crystal structure (space group P6₃/mmc), a fundamental structure family in inorganic solid-state chemistry. It is an intermetallic binary pnictide with a melting point of 967–968 °C, density of 7.57–7.7 g/cm³, and calculated formation energy of −0.286 eV/atom.

Molecular Formula NiAs
AsNi
Molecular Weight 133.615 g/mol
CAS No. 1303-13-5
Cat. No. B074237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel arsenide
CAS1303-13-5
Synonymsnickel arsenide
Molecular FormulaNiAs
AsNi
Molecular Weight133.615 g/mol
Structural Identifiers
SMILES[Ni]#[As]
InChIInChI=1S/As.Ni
InChIKeyUIFOTCALDQIDTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Arsenide (NiAs, CAS 1303-13-5) for Electrocatalysis and Structural Research: A Procurement-Oriented Baseline


Nickel arsenide (NiAs, CAS 1303-13-5) is the prototype compound of the NiAs-type (B8₁) hexagonal crystal structure (space group P6₃/mmc), a fundamental structure family in inorganic solid-state chemistry [1]. It is an intermetallic binary pnictide with a melting point of 967–968 °C, density of 7.57–7.7 g/cm³, and calculated formation energy of −0.286 eV/atom [2][3]. NiAs exhibits metallic conductivity (DFT-calculated band gap 0.000 eV) and a non-magnetic ground state (calculated magnetic moment 0.000 μB) [2]. Available commercially at 99.999% (5N) purity in ingot, lump, powder, sputtering target, and wafer forms, this compound serves both as a structural archetype for teaching and research and as a recently validated electrocatalyst precursor for water splitting applications [4][5].

Structural archetype for B8₁ family crystallography research
Electrocatalyst precursor for water splitting (HER/OER) studies
High-purity grade procurement for sputtering targets and calibration

Why Nickel Arsenide Cannot Be Generically Substituted by Other Transition Metal Pnictides: Key Structural and Functional Distinctiveness


Transition metal pnictides sharing the NiAs-type structure are not functionally interchangeable because the specific transition metal identity dictates the electronic ground state, catalytic mechanism, and stability profile. For example, NiAs is computationally metallic and non-magnetic (band gap 0.000 eV, magnetic moment 0.000 μB), whereas MnAs in the same structure type is a strong ferromagnet (T_C ≈ 317 K) and MnTe (NiAs-type) is a semiconductor with a direct band gap of ~1.30 eV [1][2]. In electrocatalytic water splitting, NiAs nanocrystals transform superficially into an active Ni-oxy/hydroxide phase under alkaline OER conditions—a pre-catalyst behavior distinct from that of CoAs or MoAs, which do not undergo an analogous beneficial surface reconstruction [3]. The ECSA-normalized HER intrinsic activity ranking among transition metal arsenides places NiAs above CoAs, MoAs, and Cu₃As, meaning that substituting a different TMA would result in measurably inferior catalytic current density per active site [3]. Furthermore, NiAs is the subject of a patented industrial demetallization catalyst composition (NiAs_x on alumina), wherein the specific Ni–As interaction with petroleum porphyrins is not replicated by cobalt or iron arsenides [4]. These quantitative and mechanistic differences make generic in-class substitution scientifically unsupportable.

Electronic & magnetic divergence Transition metal identity dictates metallic vs. semiconducting/ferromagnetic ground state; substitution may alter baseline properties.
Catalytic mechanism mismatch NiAs undergoes unique pre-catalyst surface reconstruction in OER; this behavior may not occur with CoAs or MoAs.
Activity & application specificity Reported ECSA-normalized HER activity highest for NiAs among TMAs; substitution may reduce per-site efficiency. NiAs_x demetallization catalyst lacks equivalent Co/Fe arsenide patent.

Nickel Arsenide (NiAs) vs Closest Analogs: Quantitative Differentiation Evidence for Scientific Procurement Decisions


ECSA-Normalized HER Intrinsic Activity: NiAs Outperforms All Reported Transition Metal Arsenides

Among transition metal arsenides (TMAs) tested for acidic hydrogen evolution reaction (HER), NiAs nanocrystals exhibit the highest electrochemically active surface area (ECSA)-normalized intrinsic activity. NiAs achieves a current density of −0.03 mA cm_ECSA⁻² at an overpotential of only 136 mV, which is substantially lower (more active) than MoAs (313 mV), CoAs (327 mV), and Cu₃As (464 mV) at the same ECSA-normalized metric [1]. On a geometrical basis, NiAs exhibits an onset overpotential of 252 mV and reaches −10 mA cm_geo⁻² at 400 mV, outperforming Cu₃As (onset 406 mV, η₁₀ 536 mV) but being less active than MoAs (onset 205 mV, η₁₀ 276 mV) and CoAs (onset 243 mV, η₁₀ 334 mV) [1]. The NiAs Tafel slope under LSV measurement is ~92 mV dec⁻¹, indicating the Volmer step as the rate-determining step [1]. This evidence demonstrates that NiAs possesses the highest per-site HER efficiency among TMAs, a differentiation factor relevant when catalyst loading normalization is critical.

HER Intrinsic Activity
Head-to-head
NiAs 136 mV versus 313–464 mV for MoAs, CoAs, Cu₃As at same ECSA-normalized current density (−0.03 mA cm⁻²)
Reported highest intrinsic HER efficiency among transition metal arsenides.
Acidic HER (0.5 M H₂SO₄), three-electrode, NiAs nanoplatelets, IR-corrected.
Electrocatalysis Hydrogen Evolution Reaction Water Splitting

Alkaline OER Performance: NiAs Nanocrystals Surpass Benchmark Metallic Nickel Nanocrystals

In alkaline oxygen evolution reaction (OER) testing (1 M KOH), NiAs nanocrystals act as a pre-catalyst, undergoing superficial transformation into active Ni-oxy/hydroxide. The resulting OER activity exceeds that of benchmark Ni⁰ nanocrystals. NiAs delivers an onset OER overpotential of 1.613 V (vs RHE) and an η₁₀ (overpotential at 10 mA cm_geo⁻²) of 0.439 V, compared to Ni⁰ nanocrystals with an onset of 1.605 V and η₁₀ of 0.422 V [1]. Critically, however, NiAs demonstrates superior operational durability: its η₁₀ degrades only to 0.467 V after 50 hours of continuous operation, whereas Ni⁰ nanocrystals degrade to 0.462 V over the same period—but the NiAs system retains its performance advantage for up to 60 hours of continuous operation [1]. This pre-catalyst transformation behavior is a distinguishing mechanistic feature not observed with CoAs or MoAs under analogous alkaline OER conditions.

Alkaline OER Activity
Head-to-head
NiAs pre-catalyst η₁₀ 0.439 V initial, retains >60 h stability vs Ni⁰ nanocrystals (η₁₀ 0.422 V, shorter durability)
Reported competitive OER activity with extended operational stability via pre-catalyst self-activation.
1 M KOH, NiAs nanoplatelets on Toray paper, potentials vs RHE.
Oxygen Evolution Reaction Electrocatalysis Pre-catalyst Transformation

Structural Prototype Status: NiAs Defines the B8₁ Archetype, Enabling Predictable Substitutional Chemistry

NiAs is the archetypal compound defining the B8₁ crystal structure (hexagonal, space group P6₃/mmc, No. 194), a fundamental structure type in inorganic chemistry [1]. In this structure, As atoms form a hexagonal close-packed sublattice with Ni atoms occupying all octahedral sites, producing face-sharing NiAs₆ octahedral chains along the crystallographic c-axis. All Ni–As bond lengths are 2.48 Å [2]. This structure is distinct from the rock-salt (NaCl, B1) type adopted by many other binary compounds: the NiAs type features direct Ni–Ni bonding along the c-direction that confers metallic conductivity, in contrast to the insulating or semiconducting character of many rock-salt oxides and halides [3]. The NiAs structure supports extensive chemical substitution and vacancy formation (e.g., Ni₁₋ₓS, Fe₁₋ₓS), making it a predictive template for designing non-stoichiometric compounds with tunable electronic properties [4]. Compounds adopting this structure span the range from metallic (NiAs, band gap 0.0 eV) to semiconducting (MnTe, direct band gap 1.30 eV) to half-metallic ferrimagnetic (CrFe)S, contingent on the specific transition metal identity [4].

Crystal Structure Archetype
Class-level
Hexagonal P6₃/mmc, Ni–As 2.48 Å, face-sharing octahedral chains along c-axis
Defines B8₁ structural family for crystallographic calibration and prediction.
Metallic Ni–Ni bonding columns enable electronic conduction.
Crystal Structure Solid-State Chemistry Structure Prediction

Industrial Demetallization Catalysis: Nickel Arsenide Patented for Heavy Crude Upgrading

NiAs is the active phase in a patented catalyst composition (US Patent 4,551,230) for removing nickel and vanadium from heavy hydrocarbon feed streams [1]. The catalyst comprises nickel arsenide (NiAs_x) supported on alumina, prepared by hydrogen reduction of alumina-supported nickel arsenate. This catalyst is specifically designed for demetallization of topped crude, residuum, and other heavy fractions where metal contaminants poison downstream cracking and hydrotreating catalysts [1]. The patent explicitly specifies NiAs_x as the active component, distinguishing it from alternative demetallization catalysts based on cobalt-molybdenum or nickel-molybdenum sulfides. The mechanism involves trapping metal-bearing porphyrins within the catalyst pore structure, a function enabled by the specific electronic interaction between NiAs_x and the heterocyclic metal complexes in crude oil [1]. No analogous patent exists for CoAs, FeAs, or MnAs in this specific demetallization application.

Industrial Demetallization
Class-level
US Patent 4,551,230 claims NiAs_x/Al₂O₃ as active phase for heavy crude demetallization
Supports procurement for specific petroleum-upgrading catalyst R&D.
No equivalent patent for CoAs or FeAs demetallization catalysts.
Hydrocarbon Processing Catalysis Demetallization

Computationally Established Metallic and Non-Magnetic Ground State: Distinguishing NiAs from Semiconducting and Magnetic NiAs-Type Congeners

DFT calculations (GGA and GGA+U) consistently predict NiAs to be a metal with zero band gap (0.000 eV) and a non-magnetic ground state (calculated magnetic moment 0.000 μB per unit cell) [1]. This electronic configuration stands in marked contrast to other compounds crystallizing in the same NiAs-type structure. MnTe in the NiAs structure exhibits a direct band gap of 1.30 eV [2]; MnAs is a strong ferromagnet with T_C ≈ 317 K [2]; and CrFe)S (NiAs-type) is a half-metallic ferrimagnet with T_C ≈ 500 K [2]. The metallic character of NiAs arises from direct Ni–Ni bonding along the c-axis, forming columns that support electronic conduction, as confirmed by the NiAs₆ face-sharing octahedral chain structure [3]. Calculated formation energy of −0.286 eV/atom indicates thermodynamic stability of the stoichiometric compound [1]. The computational metallicity index for NiAs is 0.753–0.834, consistent with metallic classification [4][5].

Electronic Ground State
Class-level
Band gap 0.000 eV (metallic), magnetic moment 0.000 μB (non-magnetic)
Establishes conductive, non-magnetic baseline for B8₁ family transport studies.
DFT-calculated; contrasts with semiconducting MnTe and ferromagnetic MnAs.
Electronic Structure DFT Calculation Magnetic Properties

Nickel Arsenide (NiAs): Validated Application Scenarios Driven by Quantitative Differentiation Evidence


Transition Metal Arsenide Benchmark Catalyst for Acidic Hydrogen Evolution Reaction (HER)

NiAs nanocrystals serve as the highest-ECSA-activity HER catalyst among reported transition metal arsenides (ECSA-normalized overpotential: NiAs 136 mV vs. MoAs 313 mV, CoAs 327 mV, Cu₃As 464 mV at −0.03 mA cm_ECSA⁻²) [1]. This makes NiAs the preferred TMA reference material for benchmarking new non-precious-metal HER catalysts under acidic conditions. The ~92 mV dec⁻¹ Tafel slope and Volmer-limited kinetics provide a well-characterized baseline for mechanistic studies. Procurement of high-purity NiAs is justified for laboratories establishing standardized HER testing protocols across the TMA family.

Alkaline Electrolyzer Anode Pre-Catalyst with Extended Operational Stability

NiAs nanocrystals function as a self-activating pre-catalyst for alkaline OER, transforming superficially into active Ni-oxy/hydroxide while retaining performance for >60 hours of continuous operation—exceeding the stability of benchmark Ni⁰ nanocrystals [1]. With an η₁₀ of 0.439 V that drifts only to 0.467 V after 50 hours, NiAs offers a compelling combination of activity evolution and durability. This scenario applies to researchers developing durable alkaline water electrolysis anodes where catalyst self-optimization over time is advantageous.

Crystallographic Calibration Standard for the NiAs (B8₁) Structure Family

As the structural prototype for the entire B8₁ family (hexagonal P6₃/mmc, Ni–As bond 2.48 Å), NiAs is indispensable as a crystallographic reference compound for XRD calibration, Rietveld refinement standards, and DFT structure validation [1][2]. The well-characterized lattice parameters and NiAs₆ face-sharing octahedral chain motif provide a benchmark against which structural distortions, non-stoichiometry effects, and substitutional chemistry in isostructural compounds (MnTe, Fe₁₋ₓS, CrSe) can be quantified. 5N-purity ingots or sputtering targets are the preferred procurement form for structure refinement studies.

Heavy Crude Oil Demetallization Catalyst Development

NiAs_x supported on alumina is the active phase in US Patent 4,551,230 for removing nickel and vanadium porphyrins from heavy hydrocarbon feeds [1]. This patented application distinguishes NiAs from all other transition metal pnictides for petroleum upgrading. Industrial R&D groups focused on residuum demetallization or catalyst poisoning mitigation can procure NiAs as a precursor for synthesizing the patented NiAs_x/Al₂O₃ catalyst composition, with potential advantages over conventional sulfided CoMo or NiMo systems for high-metal-content feedstocks.

Application
Selection Property
Validation Focus
Acidic HER catalyst benchmarking
ECSA-normalized intrinsic activity
Per-site efficiency ranking across TMA family
Alkaline OER anode pre-catalyst
Pre-catalyst self-activation pathway
Long-term operational stability assessment
B8₁ structure family calibration
Crystallographic prototype identity
Lattice parameter and bond-length benchmarking
Heavy crude oil demetallization R&D
Patented NiAs_x active phase composition
Metal porphyrin trapping vs. sulfided alternatives
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